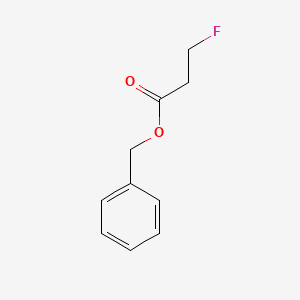

Benzyl 3-fluoropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVWPKJUJCDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Fluoropropanoate

Reactions Involving the Ester Functionality

The ester group in benzyl (B1604629) 3-fluoropropanoate is a primary site for chemical modification, allowing for transformations such as transesterification and cleavage.

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. chemmethod.com This process is typically catalyzed by an acid or a base. chemmethod.com In the case of benzyl 3-fluoropropanoate, transesterification would involve reacting it with an alcohol (R'-OH) in the presence of a suitable catalyst to yield a new ester (R'-O-CO-CH2-CH2F) and benzyl alcohol.

The general mechanism for acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (benzyl alcohol) regenerates the catalyst and forms the new ester. libretexts.org Base-catalyzed transesterification, on the other hand, proceeds through a nucleophilic attack of an alkoxide on the carbonyl carbon. chemmethod.com

Several catalysts can be employed for transesterification, including mineral acids, metal salts, and enzymes. chemmethod.comresearchgate.net For instance, silver nitrate (B79036) (AgNO₃) has been shown to catalyze the transesterification of β-keto esters with various alcohols. chemmethod.com Lipases are also effective biocatalysts for transesterification reactions, offering high selectivity under mild conditions. researchgate.net

| Reactant Ester | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| Ethyl acetoacetate | Benzyl alcohol | AgNO₃ | Benzyl 3-oxobutanoate |

| Methyl acetoacetate | n-Butanol | Novozym 435 (lipase) | n-Butyl acetoacetate |

| Benzyl acrylate (B77674) | - | - | Benzyl oxirane-2-carboxylate (after epoxidation) |

The benzyl ester group can be cleaved to yield the corresponding carboxylic acid, 3-fluoropropanoic acid. researchgate.net A common method for this transformation is hydrogenolysis, where the ester is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). organic-chemistry.org This reaction is generally efficient and proceeds under mild conditions. organic-chemistry.org Other methods for benzyl ester cleavage include the use of nickel boride. organic-chemistry.org

Ester hydrolysis, another cleavage method, can be achieved under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and is driven to completion by using an excess of water. libretexts.org Basic hydrolysis, or saponification, uses a stoichiometric amount of base, such as sodium hydroxide (B78521), to produce the carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.org

The ester can also be reduced to form primary alcohols or aldehydes. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, 3-fluoro-1-propanol. The use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), can allow for the partial reduction to an aldehyde, 3-fluoropropanal, especially when the reaction is carried out at low temperatures. libretexts.org

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Benzyl ester | H₂, Pd/C | Carboxylic acid + Toluene (B28343) | Hydrogenolysis |

| Benzyl ester | Ni₂B, CH₃OH | Carboxylic acid | Cleavage |

| Ester | H₃O⁺ (excess) | Carboxylic acid + Alcohol | Acid Hydrolysis |

| Ester | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic acid + Alcohol | Saponification |

| Ester | 1. LiAlH₄ 2. H₂O | Primary alcohol | Reduction |

| Ester | 1. DIBALH, -78°C 2. H₂O | Aldehyde | Partial Reduction |

Reactivity of the Fluorine Atom

The presence of a fluorine atom significantly influences the reactivity of the molecule.

While this compound itself does not have a vinylic fluorine, related fluorinated compounds with carbon-carbon double bonds are susceptible to nucleophilic substitution. researchgate.net Fluorinated alkenes, in general, are prone to attack by nucleophiles. researchgate.net The high electronegativity of fluorine makes the double bond electron-deficient and thus a target for nucleophilic attack. researchgate.net The substitution of a vinylic fluorine can occur through various mechanisms, including addition-elimination pathways. researchgate.net

The electron-withdrawing nature of the fluorine atom affects the acidity of the neighboring protons. cas.cn In this compound, the protons on the carbon atom alpha to the fluorine (the C3 position) are not present. However, the protons on the carbon at the C2 position (alpha to the carbonyl group) are influenced by the inductive effect of the fluorine atom. This effect can increase the acidity of these alpha-protons, making them more susceptible to deprotonation by a base to form an enolate. ualberta.ca The stability and reactivity of carbanions are significantly influenced by fluorine substitution. cas.cn

Reactions at the Alpha-Carbon and Other Carbon Centers

The carbon atom alpha to the carbonyl group (the C2 position) is a key site for reactivity. libretexts.org Deprotonation at this position by a base generates an enolate, which is a powerful nucleophile. ualberta.ca This enolate can then participate in a variety of carbon-carbon bond-forming reactions. msu.edu

These reactions include alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction, and aldol-type condensations, where the enolate attacks a carbonyl compound. ualberta.calibretexts.org The presence of the fluorine atom can modulate the reactivity of this enolate. cas.cn While the inductive effect of fluorine can increase the acidity of the alpha-protons, it can also decrease the nucleophilicity of the resulting enolate. cas.cn

Enolate Chemistry and Alkylation at the Alpha-Position

The generation of an enolate from this compound is achieved by treating the ester with a suitable base. masterorganicchemistry.com The electron-withdrawing inductive effect of the fluorine atom at the C-3 position increases the acidity of the α-hydrogens, facilitating their removal. While moderately strong bases like alkoxides can form the enolate in equilibrium, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to ensure complete and irreversible deprotonation. libretexts.orgyoutube.com

Once formed, the resonance-stabilized enolate is a potent carbon-centered nucleophile. egyankosh.ac.in It can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to introduce a new substituent at the α-position. This process, known as α-alkylation, is a fundamental method for elaborating the carbon skeleton. youtube.comucsb.edu The choice of base can be critical; sterically hindered bases like LDA preferentially deprotonate the least substituted carbon, a consideration that is important for unsymmetrical ketones but less so for this specific ester which has only one α-position. youtube.com

The general mechanism involves two key steps:

Enolate Formation: A strong base removes a proton from the α-carbon to yield the enolate anion. ucsb.edu

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond. ucsb.edu

| Base | Typical Conditions | Characteristics |

| Lithium Diisopropylamide (LDA) | THF, -78 °C | Strong, bulky, non-nucleophilic base; provides rapid and quantitative enolate formation under kinetic control. youtube.com |

| Sodium Hydride (NaH) | THF, 0 °C to RT | Strong, non-nucleophilic base; often used for thermodynamic enolate formation. youtube.com |

| Potassium tert-Butoxide (KOtBu) | t-BuOH or THF | Strong, bulky base; can also be used for enolate generation. researchgate.net |

Functionalization of the Propanoate Chain

Beyond simple alkylation, the propanoate chain can be functionalized through various other reactions. The enolate intermediate can react with a wide array of electrophiles. For instance, reaction with other carbonyl compounds (aldehydes or ketones) leads to aldol-type addition products. libretexts.org

Furthermore, post-polymerization modification techniques illustrate analogous functionalization strategies. For example, polymers with bromoalkyl side chains can undergo substitution reactions with nucleophiles like sodium azide, followed by reduction to primary amines, or with potassium thioacetate, followed by reduction to thiols. cmu.edu These principles can be applied to the functionalization of the propanoate chain of this compound after introducing a suitable leaving group.

Another avenue for functionalization involves reactions at the β-position, although this is more challenging. In related systems, such as β-keto esters, heterodihalogenation has been achieved using combinations of reagents like Selectfluor® and N-chlorosuccinimide (NCS) in the presence of a catalyst, suggesting that the carbon backbone can be further elaborated with multiple, distinct functional groups. acs.org

Reactivity and Transformations of the Benzyl Group

The benzyl group in this compound serves primarily as a protecting group for the carboxylic acid. Its removal is a common and crucial step in multi-step syntheses, which can be accomplished under various conditions, principally through reductive or oxidative methods.

Hydrogenolytic Cleavage Mechanisms of Benzyl Esters

The most common method for deprotecting benzyl esters is catalytic hydrogenolysis. acsgcipr.org This reaction involves the cleavage of the benzyl C-O bond using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C). youtube.comambeed.com The process is highly efficient and clean, yielding the deprotected carboxylic acid (3-fluoropropanoic acid) and toluene as the only byproduct. youtube.com

The generally accepted mechanism proceeds as follows:

The substrate and hydrogen adsorb onto the surface of the metal catalyst. acsgcipr.org

The catalyst facilitates the cleavage of the C-O bond. acsgcipr.org

The final products, the carboxylic acid and toluene, are formed and desorb from the catalyst surface. jk-sci.com

An alternative to using H₂ gas is transfer hydrogenolysis, which employs a hydrogen donor molecule in conjunction with the palladium catalyst. acsgcipr.org This method avoids the need for specialized high-pressure hydrogenation equipment. acsgcipr.org

| Hydrogen Source | Catalyst | Notes |

| Hydrogen Gas (H₂) | 10% Pd/C | The standard and highly efficient method for benzyl group removal. acsgcipr.orgjk-sci.com |

| 1,4-Cyclohexadiene | 10% Pd/C | An effective hydrogen donor in transfer hydrogenation, though it produces benzene (B151609) as a byproduct. acsgcipr.org |

| Ammonium (B1175870) Formate (HCOONH₄) | Pd/C | A common and convenient reagent for catalytic transfer hydrogenation. jk-sci.com |

Oxidative Deprotection and Functionalization at the Benzylic Position

In molecules containing functional groups sensitive to reduction (e.g., alkenes, alkynes), oxidative methods provide a valuable alternative for benzyl group removal. acs.org These methods typically target the benzylic C-H bonds for oxidation. organic-chemistry.org

A prominent strategy involves the use of a nitroxyl (B88944) radical catalyst, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) or its derivatives, in combination with a stoichiometric co-oxidant. acs.orgnih.gov For instance, an electronically tuned nitroxyl-radical catalyst used with phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been shown to be highly effective for the oxidative deprotection of benzyl ethers at ambient temperature. acs.orgnih.govresearchgate.net The electron-withdrawing groups on the catalyst enhance its activity, allowing it to oxidize even unactivated benzyl groups. acs.org The reaction proceeds via oxidation at the benzylic position, leading to an intermediate that is readily hydrolyzed to release the free acid.

Other oxidative systems, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can also be used, sometimes requiring heat or photoirradiation to facilitate the oxidation of the less electron-rich benzyl group compared to, for example, a p-methoxybenzyl (PMB) group. acs.orgorganic-chemistry.org

Computational and Experimental Mechanistic Studies of Reactions

Understanding the reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and developing new synthetic methods. Computational and experimental studies provide deep insights into the transition states and intermediates involved in key transformations, such as the fluorination process itself.

Transition State Analysis in Fluorination Reactions

The introduction of fluorine into the molecule is a critical step in the synthesis of this compound. The fluorination of carbonyl compounds, particularly β-dicarbonyls and their derivatives, is often achieved using electrophilic N-F fluorinating reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI). worktribe.comrsc.org

Computational studies, often using density functional theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. For the fluorination of a β-ketoester, it has been proposed that a Lewis acid catalyst, such as a titanium complex, coordinates to the dicarbonyl compound, promoting the formation of an enolate intermediate. worktribe.com The subsequent fluorination step, involving the transfer of a fluorine atom from the N-F reagent to the enolate, is typically the rate-limiting step. worktribe.com

Transition state analysis for such reactions reveals an SN2-like mechanism where the nucleophilic enolate attacks the electrophilic fluorine atom of the N-F reagent. rsc.org Experimental kinetic studies have been used to establish quantitative reactivity scales for various N-F reagents, confirming that their electrophilicity is a key determinant of reaction rate. rsc.org These studies help in the rational selection of a fluorinating agent for a specific substrate and desired reaction outcome. worktribe.com

| Fluorinating Reagent | Abbreviation | Notes on Reactivity/Mechanism |

| Selectfluor™ | F-TEDA-BF₄ | A widely used, powerful electrophilic fluorinating agent. worktribe.comrsc.org Mechanism often involves direct F transfer to a nucleophile. |

| N-Fluorobenzenesulfonimide | NFSI | Another common N-F reagent; used in many metal-catalyzed and organocatalyzed asymmetric fluorinations. rsc.orgwiley.com |

| N-Fluoropyridinium salts | NFPY | A class of reagents whose reactivity can be tuned by modifying the pyridine (B92270) ring substituents. rsc.orgwiley.com |

Reaction Pathway Elucidation for Key Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the ester, the benzyl group, and the fluorine atom at the β-position. Understanding the mechanistic pathways of its key transformations is crucial for predicting its reactivity and designing synthetic strategies. The following sections elucidate the reaction mechanisms for hydrolysis, transesterification, and reduction of this compound.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, this compound undergoes hydrolysis to produce 3-fluoropropanoic acid and benzyl alcohol. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comlibretexts.orgyoutube.com For benzyl esters, particularly with concentrated acids, an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can also be a competing pathway due to the relative stability of the benzyl carbocation. ucoz.com

The AAC2 pathway for this compound begins with the protonation of the carbonyl oxygen by a hydronium ion (H3O+), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com A proton is then transferred from the attacking water molecule to the benzyloxy oxygen. This is followed by the elimination of benzyl alcohol, a neutral leaving group, and the regeneration of the carbonyl double bond. The final step involves deprotonation of the protonated carboxylic acid by a water molecule to yield 3-fluoropropanoic acid and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of this compound can also be achieved under basic conditions, a process commonly known as saponification. masterorganicchemistry.comchemistrysteps.com This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comchemistrysteps.com The mechanism is classified as a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) reaction. ucoz.com

The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH-) on the electrophilic carbonyl carbon of the ester. youtube.com This addition step leads to the formation of a tetrahedral intermediate. youtube.com The carbonyl group then reforms with the concurrent expulsion of the benzyl alkoxide ion (BnO-) as the leaving group. In the final, rapid step, the highly basic benzyl alkoxide deprotonates the newly formed 3-fluoropropanoic acid to give benzyl alcohol and the 3-fluoropropanoate salt. masterorganicchemistry.comchemistrysteps.com

Table 1: Mechanistic Details of this compound Hydrolysis

| Transformation | Catalyst/Reagent | Key Intermediates | Mechanism Type | Products |

| Acid-Catalyzed Hydrolysis | H3O+ | Protonated ester, Tetrahedral intermediate | AAC2 | 3-Fluoropropanoic acid, Benzyl alcohol |

| Base-Catalyzed Hydrolysis | OH- | Tetrahedral intermediate, Alkoxide ion | BAC2 | 3-Fluoropropanoate salt, Benzyl alcohol |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (R' 3-fluoropropanoate) and benzyl alcohol. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Under acidic conditions, the mechanism mirrors that of acid-catalyzed hydrolysis, with the alcohol (R'-OH) acting as the nucleophile instead of water. masterorganicchemistry.com The key steps involve protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfer, and elimination of benzyl alcohol. masterorganicchemistry.com

Under basic conditions, an alkoxide (R'O-), generated from the new alcohol, serves as the nucleophile. It attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. Subsequent elimination of the benzyl alkoxide ion yields the new ester and the benzyl alkoxide, which then deprotonates the reactant alcohol to regenerate the catalytic alkoxide. masterorganicchemistry.com

Table 2: Mechanistic Overview of Transesterification of this compound

| Catalysis | Reagents | Key Mechanistic Steps | Intermediate | Products |

| Acid | R'-OH, H+ | Protonation, Nucleophilic attack, Proton transfer, Elimination | Tetrahedral intermediate | R' 3-fluoropropanoate, Benzyl alcohol |

| Base | R'-OH, Base | Deprotonation of R'-OH, Nucleophilic attack, Elimination | Tetrahedral intermediate | R' 3-fluoropropanoate, Benzyl alcohol |

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org The reduction of this compound with LiAlH4 is expected to yield two alcohol products: 3-fluoro-1-propanol and benzyl alcohol. jove.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon of the ester. libretexts.orgorgosolver.com This forms a tetrahedral intermediate. Unlike hydrolysis or transesterification, the next step involves the elimination of the benzyl alkoxide ion to form an aldehyde intermediate, 3-fluoropropanal. Since aldehydes are more reactive towards reduction than esters, this intermediate is immediately attacked by a second equivalent of hydride ion. libretexts.org This second nucleophilic attack produces a new tetrahedral alkoxide intermediate. Finally, a workup with a proton source (e.g., water or dilute acid) protonates the two alkoxide ions (the 3-fluoropropoxy and benzyl alkoxide) to give the final products, 3-fluoro-1-propanol and benzyl alcohol. jove.comlibretexts.org

Table 3: Reaction Pathway for the Reduction of this compound

| Reagent | Step | Description | Intermediate(s) |

| 1. LiAlH42. H3O+ workup | 1 | Nucleophilic attack by hydride on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Elimination of benzyl alkoxide to form an aldehyde. | 3-Fluoropropanal | |

| 3 | Nucleophilic attack by a second hydride on the aldehyde. | Alkoxide intermediate | |

| 4 | Protonation of the alkoxides during workup. | - |

Iv. Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Benzyl (B1604629) 3-fluoropropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A complete structural picture of Benzyl 3-fluoropropanoate is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus offers a unique perspective on the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key signals for this compound include those for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (O-CH₂), and the two methylene groups of the propanoate chain. The protons on the carbon adjacent to the fluorine atom (F-CH₂) and the carbonyl group (CH₂-C=O) exhibit characteristic splitting patterns due to coupling with both the fluorine atom and the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. libretexts.org Signals are observed for the carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, and the two aliphatic carbons of the propanoate chain. libretexts.org The carbon atom directly bonded to the fluorine atom shows a large C-F coupling constant, which is a diagnostic feature. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.cz For this compound, the ¹⁹F NMR spectrum typically shows a triplet due to coupling with the adjacent methylene protons. The chemical shift of the fluorine signal provides insight into its electronic environment. icpms.czrsc.org

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.35 | m | Aromatic (C₆H₅) |

| ¹H | ~5.15 | s | Benzylic (OCH₂) |

| ¹H | ~4.60 | dt | FCH₂ |

| ¹H | ~2.80 | dt | CH₂CO |

| ¹³C | ~170 | s | C=O |

| ¹³C | ~135 | s | Aromatic C (quaternary) |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~80 (d, ¹JCF) | t | FCH₂ |

| ¹³C | ~67 | t | Benzylic (OCH₂) |

| ¹³C | ~37 (d, ²JCF) | t | CH₂CO |

| ¹⁹F | ~ -220 | t | CH₂F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented are typical values.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment by revealing correlations between different nuclei. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. scribd.comresearchgate.net For this compound, COSY would show a cross-peak between the F-CH₂ and CH₂-C=O protons, confirming their adjacency in the propanoate chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.eduscribd.com It is used to definitively assign the signals in the ¹³C spectrum based on the known assignments of the ¹H spectrum. For instance, the proton signal around 5.15 ppm would correlate with the benzylic carbon signal around 67 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduscribd.com HMBC is crucial for connecting different parts of the molecule. For example, correlations would be expected between the benzylic protons and the quaternary aromatic carbon, as well as the carbonyl carbon. Similarly, the protons of the CH₂-C=O group would show a correlation to the carbonyl carbon. sdsu.edu

NMR spectroscopy can also provide insights into the preferred conformation of this compound in solution. unibas.it The magnitude of coupling constants, particularly the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, can be related to the dihedral angles between the coupled nuclei through the Karplus equation. By analyzing these coupling constants, it is possible to deduce information about the rotational preferences around the C-C bonds in the propanoate chain. unibas.itresearchgate.net Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, further aiding in the determination of the three-dimensional structure. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. jenck.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically found in the region of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching of the ester, C-F stretching, and various vibrations associated with the aromatic ring and the aliphatic C-H bonds. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. jenck.com While the carbonyl stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric stretching of the benzene (B151609) ring and the C-H in-plane bending vibrations are characteristic features. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1735-1750 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (ester) | 1100-1300 | Strong |

| C-F stretch | 1000-1100 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. arizona.edulibretexts.org

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule. arizona.edu Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. miamioh.edu

Expected fragmentation patterns for this compound would include:

Loss of the benzyl radical (•CH₂Ph) to give a fragment corresponding to the 3-fluoropropionyl cation.

Loss of the benzyloxy radical (•OCH₂Ph) to give an acylium ion.

Cleavage to form the stable benzyl cation ([C₇H₇]⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.

McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 182 | Molecular Ion [M]⁺ | C₁₀H₁₁FO₂ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

| 107 | Benzyloxonium ion | [C₇H₇O]⁺ |

| 75 | 3-Fluoropropionyl cation | [C₃H₄FO]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of liquid this compound suitable for X-ray crystallography may be challenging, analysis of solid derivatives can provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation. Such data would be invaluable for validating and refining the conformational models derived from NMR spectroscopy and computational studies. To date, specific X-ray crystallographic data for this compound itself is not widely reported in the literature, highlighting an area for potential future research.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful tool for the detailed investigation of this compound, offering predictions of its behavior and properties that complement experimental findings. Theoretical studies allow for a molecular-level understanding that is often difficult to achieve through empirical methods alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and predict a variety of molecular properties. nih.govaps.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute key electronic descriptors. pnrjournal.com

Research findings from DFT studies on related benzyl esters and fluorinated molecules indicate that such calculations provide reliable data on structural parameters and electronic properties. pnrjournal.comdergipark.org.trresearchgate.net The optimized geometry reveals precise bond lengths and angles, while analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for assessing the molecule's kinetic stability and chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These values are representative examples based on calculations of similar molecules and are intended for illustrative purposes.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (µ) | 2.5 D | Measures the overall polarity of the molecule. |

| C=O Bond Length | 1.21 Å | Optimized bond distance for the carbonyl group. |

| C-F Bond Length | 1.39 Å | Optimized bond distance for the carbon-fluorine bond. |

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions by mapping out potential energy surfaces. nih.govchemrxiv.org For this compound, these methods can be applied to investigate reactions such as hydrolysis, transesterification, or thermal decomposition. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. princeton.edu

Theoretical studies on the decomposition of related carboxylic acids and esters have shown that such calculations can elucidate complex reaction pathways, including decarboxylation or decarbonylation mechanisms. researchgate.net The activation energy (the energy difference between the reactants and the transition state) derived from these profiles is crucial for predicting reaction rates. Identifying the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. mdpi.com These computational approaches allow for the systematic exploration of various reaction pathways before undertaking extensive and costly experimental work. nih.gov

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound (Note: The following data represents a conceptual reaction coordinate, with energy values provided for illustrative purposes.)

| State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + H₂O) | 0.0 | Initial state of the system. |

| Transition State (TS1) | +25.5 | Activation energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | +12.0 | A short-lived intermediate species. |

| Transition State (TS2) | +22.8 | Activation energy for the breakdown of the intermediate. |

| Products (Acid + Alcohol) | -5.0 | Final state of the system, indicating an overall exothermic reaction. |

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.comarxiv.org For this compound, with its rotatable bonds in the ester linkage and the benzyl group, MD simulations are essential for characterizing the accessible conformational space. nih.gov

By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them. mdpi.com These simulations can be performed in a vacuum to study intrinsic properties or in a solvent to understand how the molecular environment influences conformational preferences. nih.gov Analysis of the simulation trajectory can yield information on the population of different rotamers, the dynamics of ring puckering (if applicable), and the correlation between different molecular motions. nih.gov This information is vital for understanding how the molecule's shape influences its interactions and properties.

Table 3: Illustrative Conformational Analysis of Key Dihedral Angles in this compound from a Simulated Trajectory (Note: This table presents hypothetical data from a representative Molecular Dynamics simulation.)

| Dihedral Angle | Atoms Defining Angle | Most Populated Angle(s) (°) | Significance |

|---|---|---|---|

| τ₁ (ester torsion) | C-O-C-C | ~180° (trans) | Determines the orientation of the benzyl group relative to the carbonyl. |

| τ₂ (benzyl torsion) | O-C-Cipso-Cortho | ~±90° | Describes the rotation of the phenyl ring. |

| τ₃ (fluoroalkyl torsion) | F-C-C-C | ~±60° (gauche), 180° (trans) | Defines the position of the fluorine atom relative to the carbonyl group. |

Theoretical models, particularly those based on DFT and its time-dependent extension (TD-DFT), are highly effective for predicting various spectroscopic parameters. nih.govarxiv.org This capability allows for the validation of experimental spectra and the interpretation of spectral features in terms of molecular structure.

For this compound, these calculations can predict:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. Theoretical predictions for similar fluorinated esters have shown good agreement with experimental data, aiding in structural elucidation. researchgate.net

Vibrational Spectra: The frequencies and intensities of infrared (IR) and Raman bands can be computed from a frequency analysis. princeton.edu This helps in assigning observed vibrational modes to specific atomic motions, such as the C=O stretch or C-F stretch.

Electronic Spectra: TD-DFT can be used to calculate the energies and oscillator strengths of electronic transitions, providing a theoretical UV-Vis absorption spectrum. nih.gov

These theoretical spectra serve as valuable references for experimental work and can help to resolve ambiguities in spectral assignments.

Table 4: Illustrative Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for this compound (Note: Experimental values are typical for such functional groups; theoretical values are illustrative of computational accuracy.)

| Spectroscopic Data | Typical Experimental Value | Illustrative Theoretical Value |

|---|---|---|

| ¹³C NMR: Carbonyl Carbon (C=O) | ~170 ppm | 168.5 ppm |

| ¹⁹F NMR: Chemical Shift | ~ -210 ppm | -212.3 ppm |

| IR: C=O Stretch Frequency | ~1740 cm⁻¹ | 1755 cm⁻¹ (scaled) |

| UV-Vis: λmax | ~260 nm | 258 nm |

Compound Index

V. Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate

Detailed investigations into the role of Benzyl (B1604629) 3-fluoropropanoate as a key synthetic intermediate have not yielded a significant body of published research. The potential applications listed below are based on general principles of organic synthesis rather than on specific documented examples involving this compound.

Theoretically, Benzyl 3-fluoropropanoate could serve as a building block for more complex fluorinated molecules. The ester functionality allows for reactions such as aminolysis to form amides or reduction to yield 3-fluoro-1-propanol. The benzyl group can be removed via hydrogenolysis to deprotect the carboxylic acid. However, specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not readily found in scientific databases.

This compound is a direct precursor to 3-fluoropropanoic acid through the deprotection of the benzyl ester. This transformation is a standard procedure in organic synthesis. 3-Fluoropropanoic acid itself is a known compound that can be converted into various derivatives, such as acid chlorides, amides, and other esters. While this compound is a viable starting material for this purpose, research literature does not highlight this as a particularly novel or advantageous route compared to other synthetic pathways.

The synthesis of fluorinated amino acids is an area of significant interest in medicinal chemistry. In principle, this compound could be a starting material for the synthesis of β-fluoro-β-alanine or other related structures. This would likely involve an alpha-functionalization of the ester enolate followed by the introduction of a nitrogen-containing group. However, a review of the literature does not provide specific instances of this strategy being employed with this compound.

The development of positron emission tomography (PET) tracers often involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). While molecules containing a fluorine atom are potential candidates for radiolabeling studies, there is no specific research available that details the use of this compound as a precursor for [¹⁸F] labeling. The synthesis of such tracers typically involves the late-stage introduction of [¹⁸F]fluoride, and precursors are specifically designed to facilitate this reaction. There is no evidence to suggest that this compound has been utilized in this capacity.

Contributions to Polymer Chemistry and Materials Science

The incorporation of fluorine into polymers can lead to materials with desirable properties such as thermal stability, chemical resistance, and low surface energy.

For this compound to be used as a monomer in polymer synthesis, it would typically need to possess a polymerizable functional group. The ester itself is not inherently polymerizable in a straightforward manner. It could potentially be converted into a polymerizable derivative, for example, by introducing a vinyl or acrylic group. However, there is no published research indicating that this compound has been used as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers or resins.

Development of Novel Catalytic Systems for Fluorination

The design of new catalytic systems is a cornerstone of modern organic chemistry, enabling efficient and selective chemical transformations. nih.gov While this compound is often a target or substrate for fluorination reactions, its derivatives hold potential as building blocks for novel catalyst ligands. The introduction of fluorine into a ligand's structure is a known strategy to modulate the electronic properties and, consequently, the reactivity and selectivity of a metal catalyst. rsc.org

A plausible research direction involves the transformation of this compound into a chiral ligand. After debenzylation to 3-fluoropropanoic acid, the acid can be coupled with a chiral amine that also contains a coordinating moiety, such as a pyridine (B92270), oxazoline, or phosphine (B1218219) group. rsc.orgnih.gov This creates a new class of fluorinated ligands where the β-fluorine atom can exert a significant electronic effect on the metal center to which it is coordinated.

This electron-withdrawing effect can influence:

Lewis Acidity of the Metal Center: Increasing the Lewis acidity of the metal can enhance its catalytic activity in reactions like Diels-Alder or Friedel-Crafts.

Redox Potential: The redox potential of the metal can be tuned, which is critical in cross-coupling and oxidation/reduction catalysis. beilstein-journals.org

Stereoselectivity: The fluorine atom can induce conformational rigidity or unique non-covalent interactions within the catalyst-substrate complex, potentially leading to higher enantioselectivity in asymmetric reactions. rsc.orgnih.gov

These novel fluorinated catalysts would not be limited to fluorination reactions but could be applied to a wide range of asymmetric transformations. Research in this area would expand the toolbox of chiral ligands available to synthetic chemists, potentially unlocking new pathways for the synthesis of complex molecules. nih.gov

Table 2: Hypothetical Fluorinated Ligands and Potential Catalytic Applications

| Ligand Class | Proposed Synthesis from this compound | Metal Complex | Potential Catalytic Application | Role of β-Fluorine |

| Pyridine-Amide | Couple 3-fluoropropanoic acid with 2-aminomethylpyridine | Copper (Cu), Palladium (Pd) | Asymmetric allylic alkylation, C-H functionalization | Tune catalyst electronics and steric environment |

| Oxazoline-Amide (BOX-type) | Couple 3-fluoropropanoic acid with a chiral amino alcohol, followed by cyclization | Scandium (Sc), Titanium (Ti) | Enantioselective Diels-Alder, aldol (B89426) reactions | Enhance Lewis acidity and control stereoselectivity |

| Phosphine-Amide | Couple 3-fluoropropanoic acid with an aminophosphine | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation, hydroformylation | Modify ligand bite angle and electronic parameters |

Exploration of Non-linear Optical Applications

Non-linear optical (NLO) materials are crucial for modern photonic technologies, including optical switching and data storage. photonics.comnih.gov The NLO response in organic materials typically arises from molecules with a large change in dipole moment upon excitation, often found in donor-π-acceptor (D-π-A) structures. nih.gov The design of new NLO chromophores is an active area of research, and fluorine substitution is a powerful tool for enhancing NLO properties. nih.govsemanticscholar.org

This compound itself is not an NLO chromophore due to its lack of an extensive π-conjugated system. However, it serves as a valuable synthon to introduce a fluorinated alkyl tail onto a pre-existing NLO-active molecule. This modification can have several beneficial effects on the bulk NLO properties of the material, which depend not only on the molecular hyperpolarizability (β) but also on the chromophores' organization in the solid state. diva-portal.org

A synthetic strategy would involve attaching the 3-fluoropropanoyl group to a known NLO chromophore via an ester or amide linkage. The fluorinated tail can influence the material's properties in multiple ways:

Solubility and Processability: The tail can improve the solubility of the chromophore in specific solvents, facilitating the growth of high-quality single crystals or the preparation of polymer-doped thin films, which are essential for NLO device fabrication.

Crystal Packing: The fluorine atom can engage in specific intermolecular interactions (e.g., dipole-dipole, C-F···H-C), influencing the crystal lattice. This can help enforce a non-centrosymmetric packing arrangement, which is a prerequisite for second-order NLO activity (e.g., second-harmonic generation). wikipedia.org

Electronic Tuning: Although not directly part of the conjugated system, the inductive effect of the fluorine atom can subtly modify the electron density of the donor or acceptor groups, thereby fine-tuning the molecular hyperpolarizability.

The exploration of such molecules could lead to a new class of NLO materials where the fluorinated tail provides a mechanism to optimize bulk properties without drastically altering the core D-π-A structure responsible for the primary NLO response.

Table 3: Hypothetical NLO-Active Molecules Derived from this compound

| Core NLO Chromophore (Example) | Modification Strategy | Resulting Molecule Type | Potential NLO Property Enhancement |

| 4-hydroxy-4'-nitrostilbene (Acceptor-π-Donor) | Esterification of the hydroxyl group with 3-fluoropropanoic acid. | D-π-A with fluorinated tail. | Improved crystal quality, enhanced thermal stability, potential for acentric packing. |

| Disperse Red 1 (DR1) | Amidation of a DR1 derivative containing a primary amine. | D-π-A with fluorinated amide linkage. | Increased second-order hyperpolarizability (β) through electronic tuning; better compatibility in polymer matrices. |

| Julolidine-based chromophore | Attachment of the 3-fluoropropanoyl group to the donor or an ancillary part of the molecule. | D-π-A with fluorinated insulating group. | Enhanced solubility for processing, prevention of aggregation in thin films. |

Vi. Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, compelling researchers to develop methodologies that are not only efficient but also environmentally benign. Future research into the synthesis of Benzyl (B1604629) 3-fluoropropanoate is expected to prioritize these principles.

Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions is a well-established green methodology. Future work could explore the enzymatic synthesis of Benzyl 3-fluoropropanoate from 3-fluoropropanoic acid and benzyl alcohol. Research in this area would focus on screening for highly selective and active lipases, optimizing reaction conditions (e.g., solvent-free systems or use of green solvents like ionic liquids), and enzyme immobilization for enhanced stability and reusability. The challenge will be to overcome any potential substrate inhibition or low catalytic efficiency due to the presence of the fluorine atom.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. The development of a flow process for the synthesis of this compound could involve the use of packed-bed reactors containing immobilized catalysts, such as solid-supported acids or enzymes. This approach would not only improve the efficiency and safety of the synthesis but also facilitate in-line purification, leading to a more streamlined and sustainable manufacturing process.

Alternative Solvents and Energy Sources: Investigations into the use of greener solvents, such as supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents, could significantly reduce the environmental impact of this compound synthesis. Furthermore, the application of alternative energy sources like microwave irradiation or ultrasonication could lead to faster reaction times and lower energy consumption compared to conventional heating methods.

A comparative overview of potential green synthetic methodologies is presented in Table 1.

Table 1: Potential Green Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and optimization, immobilization techniques. |

| Flow Chemistry | Enhanced safety and efficiency, scalability, automation. | Reactor design, catalyst immobilization, process optimization. |

| Alternative Solvents | Reduced environmental impact, potential for catalyst recycling. | Solvent selection, reaction optimization in non-conventional media. |

Design of Highly Efficient and Selective Catalytic Systems

The development of novel catalysts is paramount to advancing the synthesis of fluorinated esters like this compound. Future research will likely focus on designing catalysts that offer high efficiency, selectivity, and recyclability.

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, functionalized mesoporous silicas, or ion-exchange resins, presents a promising avenue for the esterification of 3-fluoropropanoic acid with benzyl alcohol. These catalysts offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues compared to homogeneous acid catalysts. Research will aim to tailor the acidic properties and porous structure of these materials to maximize catalytic activity and minimize side reactions.

Organocatalysis: The field of organocatalysis has witnessed exponential growth, providing metal-free alternatives for a wide range of organic transformations. The development of organocatalysts, such as N-heterocyclic carbenes (NHCs) or Brønsted acids, for the synthesis of this compound could offer mild reaction conditions and high functional group tolerance. The design of chiral organocatalysts could also open the door to the asymmetric synthesis of related fluorinated esters.

Nanocatalysis: Catalysts based on nanoparticles often exhibit unique reactivity and selectivity due to their high surface-area-to-volume ratio. The exploration of nanocatalysts, for instance, magnetic nanoparticles functionalized with acidic groups, could lead to highly active and easily recoverable catalytic systems for the production of this compound.

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanism is crucial for the rational design of improved synthetic protocols. Future research should aim to elucidate the intricate details of the formation of this compound through a combination of experimental and computational approaches.

Kinetic Studies: Detailed kinetic studies of the esterification reaction under various catalytic conditions can provide valuable information about the reaction order, rate-determining step, and the influence of the fluorine substituent on the reaction rate. Such studies can help in optimizing reaction parameters and in validating proposed mechanisms.

In Situ Spectroscopic Techniques: The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can allow for the real-time monitoring of the reaction progress and the detection of transient intermediates. This can provide direct evidence for the proposed reaction pathways.

Computational Modeling: Density functional theory (DFT) calculations can be a powerful tool to model the reaction mechanism at the molecular level. Computational studies can be used to determine the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. This can help in understanding the role of the catalyst and the electronic effect of the fluorine atom on the reactivity of the carboxylic acid. The integration of these computational insights with experimental data will be key to developing a comprehensive understanding of the synthesis of this compound.

Exploration of New Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the chemical reactivity of this compound itself remains a largely unexplored territory. Future research will undoubtedly focus on uncovering new chemical transformations and reactivity patterns of this fluorinated ester.

Functional Group Interconversions: this compound can serve as a versatile precursor for the synthesis of other 3-fluoropropanoyl derivatives. For instance, its conversion to 3-fluoropropanoic acid through hydrogenolysis of the benzyl group, or its transformation into amides, hydrazides, and other esters via nucleophilic acyl substitution, would provide access to a range of valuable fluorinated building blocks.

Reactions at the α- and β-Carbons: The presence of the fluorine atom at the β-position is expected to influence the reactivity of the α- and β-carbons. For example, the electron-withdrawing nature of fluorine could facilitate deprotonation at the α-position, allowing for subsequent alkylation or aldol-type reactions. Conversely, the C-F bond at the β-position could potentially participate in elimination reactions under specific conditions. A summary of potential transformations is provided in Table 2.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Potential Products | Research Focus |

|---|---|---|

| Nucleophilic Acyl Substitution | Amides, Hydrazides, other Esters | Development of efficient and selective reaction conditions. |

| Hydrogenolysis | 3-Fluoropropanoic Acid | Catalyst screening and optimization for selective debenzylation. |

| α-Carbon Functionalization | α-Alkylated/acylated derivatives | Exploring base-mediated reactions and the influence of the β-fluoro substituent. |

Polymerization: The 3-fluoropropanoate moiety could potentially be incorporated into polymer backbones. For example, after conversion to a suitable monomer, it could undergo polymerization to yield fluorinated polyesters. These materials could exhibit interesting properties, such as altered thermal stability, hydrophobicity, and biodegradability, due to the presence of the fluorine atom.

Expansion of Applications in Diverse Fields of Chemical Sciences

While the current applications of this compound are not well-documented, its structure suggests potential utility in several areas of the chemical sciences. Future research is expected to focus on exploring and establishing its role as a valuable chemical entity.

Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound could serve as a key building block for the synthesis of more complex, biologically active molecules. The 3-fluoropropanoyl group could be introduced into various molecular scaffolds to probe its effect on pharmacological properties.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as low surface energy, high thermal and chemical resistance, and specific optical properties. As a precursor to fluorinated monomers, this compound could contribute to the development of new functional materials, including specialized polymers, liquid crystals, and organogels.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals. This compound could be utilized as a synthon in the discovery and development of new herbicides, insecticides, and fungicides.

Chemical Probes and Tracers: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical tool with a high signal-to-noise ratio and no background signal in biological systems. This compound and its derivatives could potentially be developed as ¹⁹F NMR-based probes for studying biological processes or as tracers in environmental and industrial applications.

Q & A

Q. What first-aid measures are critical for accidental exposure to this compound?

Q. How should waste containing fluorinated esters be disposed of to comply with environmental regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.